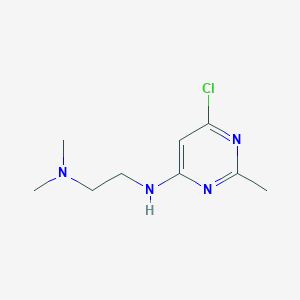![molecular formula C12H14FN3 B1467542 2-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine CAS No. 1339051-21-6](/img/structure/B1467542.png)
2-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine
Vue d'ensemble
Description
“2-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures .
Synthesis Analysis
The synthesis of pyrazole-containing compounds often involves intermediate derivatization methods (IDMs) . In a study, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by IDMs . These compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Synthesis and Structural Insights : Compounds structurally related to 2-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine have been synthesized and characterized, offering insights into their molecular structure and crystallization properties. These studies aid in understanding the physical and chemical properties of such compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Molecular Structure Analysis
XRD and DFT Studies : X-ray diffraction and density functional theory (DFT) calculations have been conducted on pyrazole derivatives, contributing to the knowledge of their molecular structures and reactivity. This research is crucial for designing derivatives with desired properties (Szlachcic et al., 2020).
Analytical Characterization : A detailed analytical characterization of similar compounds provides valuable data for their identification and differentiation. This is important for the correct classification and application of such chemicals in research (McLaughlin et al., 2016).
Antimicrobial Activity
- Antimicrobial Properties : Derivatives of pyrazole compounds, which are structurally related to the target molecule, have demonstrated significant antimicrobial properties. This suggests potential applications in developing antimicrobial agents (Mistry, Desai, & Desai, 2016).
Crystallographic Studies
- Crystal Structure Determination : The crystallographic analysis of pyrazole compounds gives insights into the molecular geometry and intermolecular interactions. Such studies are crucial for understanding the behavior of these compounds under different conditions (Loh et al., 2013).
Catalytic Applications
- Catalysis in Polymerization : Some pyrazolyl compounds have been used as catalysts in the copolymerization of CO2 and cyclohexene oxide, showcasing the versatility of these compounds in industrial applications (Matiwane, Obuah, & Darkwa, 2020).
Propriétés
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c13-12-4-2-1-3-11(12)9-16-8-10(5-6-14)7-15-16/h1-4,7-8H,5-6,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTNPDDGAXITIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)CCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467459.png)


![1-[(Cyclobutylamino)methyl]cyclopentan-1-amine](/img/structure/B1467465.png)

![[1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467469.png)

![{1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467471.png)
![{1-[(3-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467472.png)
![{1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467474.png)



![N-[(4-fluoro-3-methylphenyl)methyl]cyclobutanamine](/img/structure/B1467482.png)